

ZEN-3862: A Technical Guide to a Covalent BET Inhibitor

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Compound of Interest

Compound Name: ZEN-3862
Cat. No.: B10821721

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Abstract

ZEN-3862 is a potent and selective covalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the first and second bromodomains (BD1 and BD2) of BRD4. Its unique mechanism of action, involving the formation of a covalent bond with a methionine residue in the BRD4 binding pocket, offers the potential for durable target engagement and prolonged pharmacological effects. This document provides a comprehensive overview of the chemical structure, properties, and experimental characterization of **ZEN-3862**, intended to serve as a technical resource for researchers in epigenetics and drug discovery.

Chemical Structure and Properties

ZEN-3862 is a small molecule with the chemical formula C₁₉H₁₇FN₂O₃ and a molecular weight of 340.35 g/mol ^[1] The structure features a complex heterocyclic system designed for optimal interaction with the acetyl-lysine binding pocket of BET bromodomains.

SMILES: O=C(C=CC(C1=C(C)ON=C1C)=C2)N2CC3=CC(F)=C(C4OC4)C=C3^[1]

A 2D representation of the chemical structure of **ZEN-3862** is provided below.

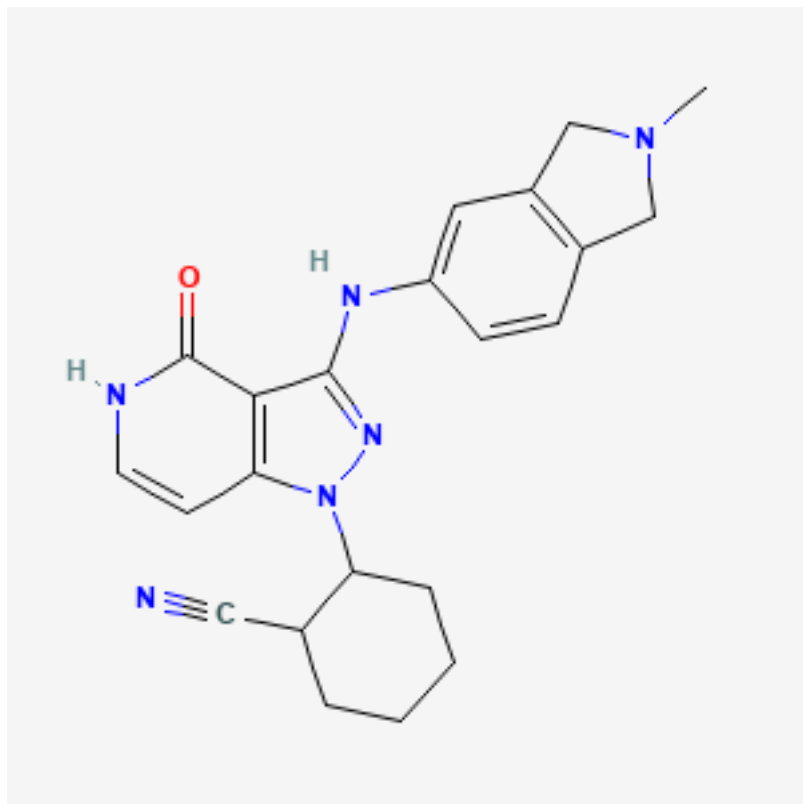


Table 1: Physicochemical Properties of **ZEN-3862**

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₇ FN ₂ O ₃	[1]
Molecular Weight	340.35 g/mol	[1]
CAS Number	1952264-33-3	[1][2]
Appearance	White to off-white solid	[1]
Purity	≥98%	

Mechanism of Action and Signaling Pathway

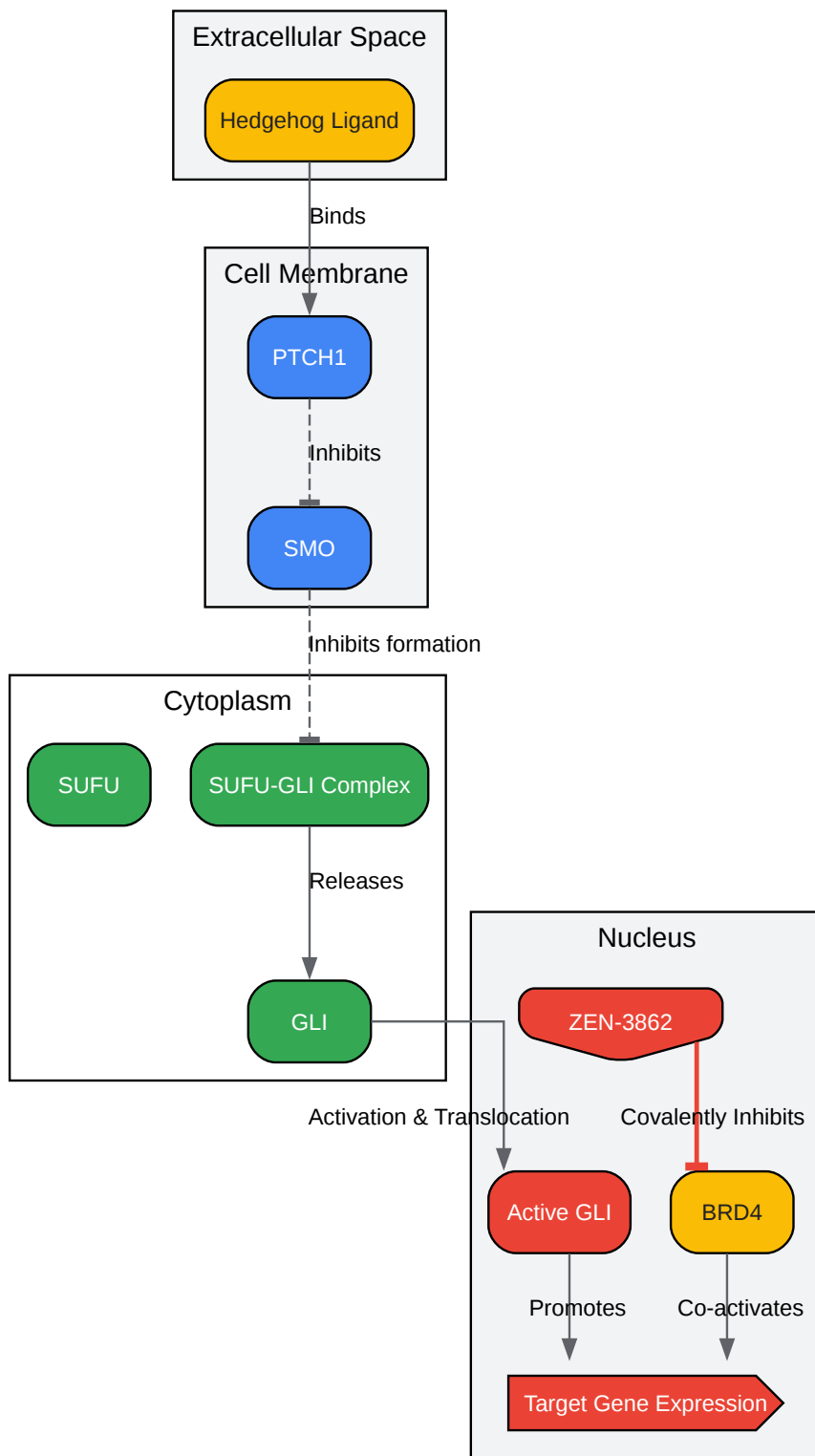
ZEN-3862 functions as a covalent inhibitor of the BET family of proteins, which are key epigenetic readers that regulate gene transcription. These proteins bind to acetylated lysine residues on histones and transcription factors through their bromodomains. By inhibiting this

interaction, **ZEN-3862** disrupts the transcriptional programs of key oncogenes, such as c-MYC, making it a promising candidate for cancer therapy.

The covalent nature of **ZEN-3862**'s interaction with BRD4 distinguishes it from many other BET inhibitors. It forms a stable bond with a methionine residue (Met149 in BRD4(BD1)), leading to irreversible inhibition and a prolonged duration of action.

While the direct downstream signaling cascade of **ZEN-3862** is a subject of ongoing research, the inhibition of BRD4 is known to impact several critical cellular pathways. A related BET inhibitor, ZEN-3365, has been shown to target the Hedgehog signaling pathway in acute myeloid leukemia. Given the shared mechanism of BRD4 inhibition, it is plausible that **ZEN-3862** also modulates this pathway. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.

Hypothesized Hedgehog Signaling Inhibition by ZEN-3862



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Caption: Hypothesized mechanism of **ZEN-3862** action on the Hedgehog signaling pathway.

Quantitative Data

The inhibitory activity of **ZEN-3862** against the bromodomains of BRD4 has been quantified using various biochemical assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 2: In Vitro Inhibitory Activity of **ZEN-3862**

Target	IC ₅₀ (μM)	Reference
BRD4 (BD1)	0.16	[1][2]
BRD4 (BD2)	0.13	[1][2]

Experimental Protocols

The following sections detail the general methodologies employed for the characterization of BET bromodomain inhibitors like **ZEN-3862**.

BRD4 Bromodomain Binding Assay (AlphaScreen)

This assay is a bead-based proximity assay used to measure the binding of **ZEN-3862** to BRD4 bromodomains.

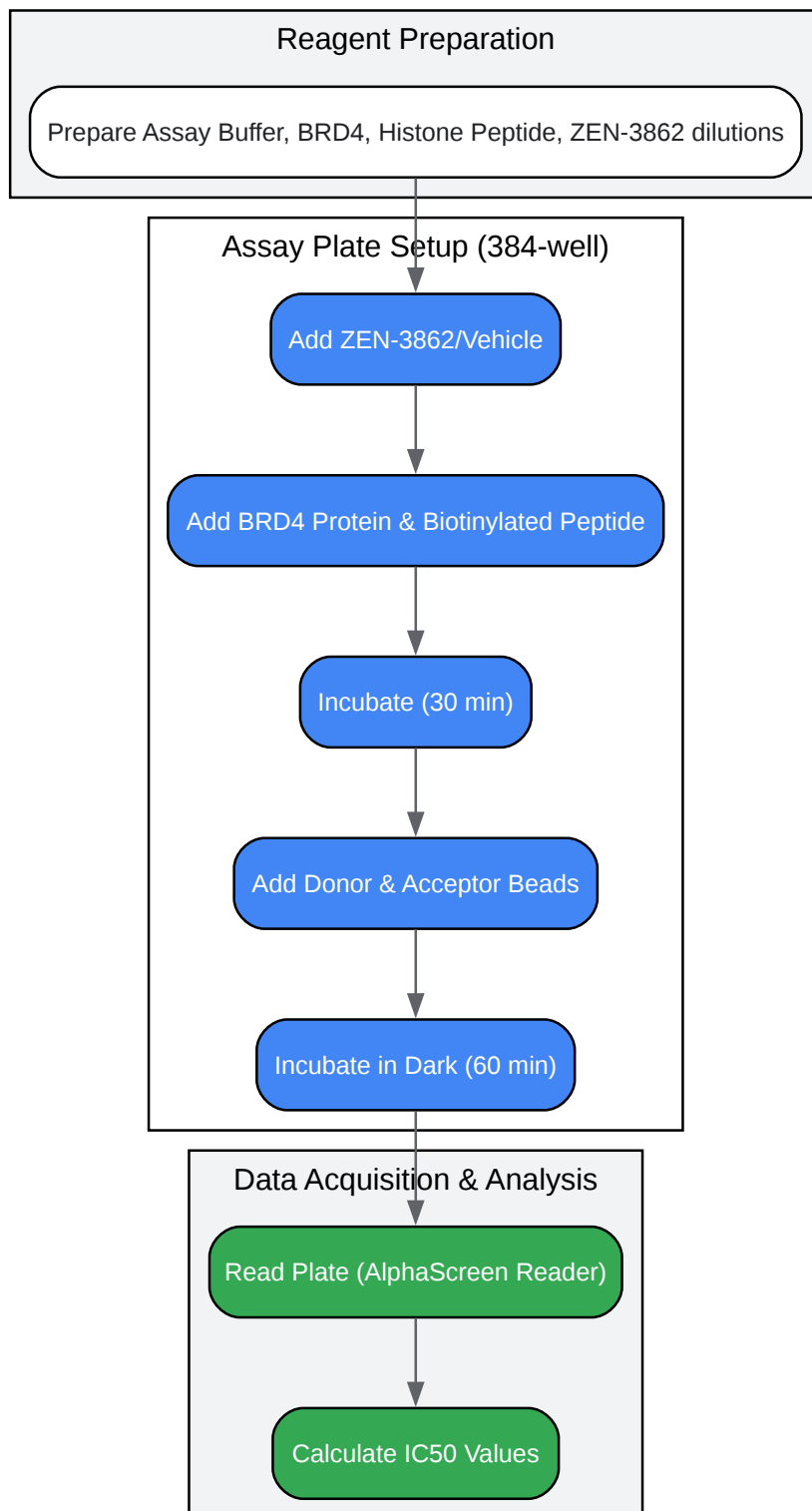
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated histone peptide substrate binds to a GST-tagged BRD4 bromodomain. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Competitive inhibitors like **ZEN-3862** disrupt the interaction between BRD4 and the histone peptide, leading to a decrease in the signal.

Protocol Outline:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
 - Dilute GST-tagged BRD4(BD1) or BRD4(BD2) to the desired concentration in assay buffer.

- Dilute the biotinylated histone H4 peptide substrate in assay buffer.
- Prepare serial dilutions of **ZEN-3862** in DMSO and then in assay buffer.
- Assay Procedure:
 - In a 384-well plate, add the diluted **ZEN-3862** or vehicle control.
 - Add the diluted BRD4 protein and the biotinylated histone peptide.
 - Incubate at room temperature for 30 minutes to allow for binding equilibrium.
 - Add Glutathione Donor beads and Streptavidin Acceptor beads.
 - Incubate in the dark at room temperature for 60 minutes.
- Data Acquisition and Analysis:
 - Read the plate on an AlphaScreen-capable plate reader.
 - The IC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model.

AlphaScreen Assay Workflow for ZEN-3862



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Caption: General workflow for determining the IC₅₀ of **ZEN-3862** using an AlphaScreen assay.

Cellular Proliferation Assay

This assay evaluates the effect of **ZEN-3862** on the growth of cancer cell lines.

Principle: The viability of cells is assessed after treatment with **ZEN-3862** over a period of time. Common methods include MTS or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell number.

Protocol Outline:

- Cell Culture:
 - Culture a relevant cancer cell line (e.g., a hematological malignancy cell line known to be dependent on BRD4) in appropriate media.
- Assay Procedure:
 - Seed cells in a 96-well plate at a predetermined density.
 - Allow cells to attach overnight.
 - Treat cells with serial dilutions of **ZEN-3862** or vehicle control.
 - Incubate for a specified period (e.g., 72 hours).
- Data Acquisition and Analysis:
 - Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well.
 - Incubate according to the manufacturer's instructions.
 - Measure the absorbance or luminescence using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

ZEN-3862 is a novel covalent BET inhibitor with potent activity against BRD4. Its distinct mechanism of action offers a promising avenue for the development of new anticancer therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers interested in further exploring the biological activities and therapeutic potential of **ZEN-3862**. Further investigation into its downstream signaling effects and in vivo efficacy is warranted.

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References

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